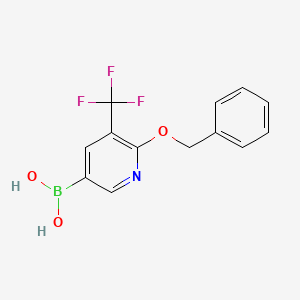

6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a benzyloxy group, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring. These functional groups confer distinct chemical properties, making it a valuable intermediate in various synthetic applications.

Mechanism of Action

Target of Action

This compound is a boronic acid derivative, which are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds .

Mode of Action

The compound participates in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Pharmacokinetics

Boronic acid derivatives are generally known for their stability and environmental benignity . These properties can potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be influenced by the presence of other functional groups and the reaction conditions .

Biochemical Analysis

Biochemical Properties

The compound 6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid is known to be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst . The compound’s role in this reaction is due to its classification as an organoboron reagent, which are known for their stability, ease of preparation, and environmentally benign nature .

Cellular Effects

For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is primarily understood in the context of the Suzuki–Miyaura coupling reaction . In this reaction, the compound acts as a nucleophile, being transferred from boron to palladium during the transmetalation process . This leads to the formation of a new carbon-carbon bond .

Metabolic Pathways

Organoboron compounds are known to interact with various enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Benzyloxy Group Addition: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form the corresponding boronic ester or borate.

Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of boronic esters or borates.

Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of boron-containing biomolecules for biological studies and drug discovery.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Lacks the pyridine ring and trifluoromethyl group, making it less versatile in certain applications.

4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the benzyloxy and pyridine moieties.

6-(Methoxy)-5-(trifluoromethyl)pyridin-3-ylboronic Acid: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the benzyloxy group enhances its solubility and stability, while the trifluoromethyl group increases its lipophilicity and metabolic stability. The boronic acid moiety allows for versatile chemical transformations and applications in various fields.

Properties

IUPAC Name |

[6-phenylmethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF3NO3/c15-13(16,17)11-6-10(14(19)20)7-18-12(11)21-8-9-4-2-1-3-5-9/h1-7,19-20H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKBJOZTEYCPGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid](/img/structure/B2436531.png)

![N-(2,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2436543.png)

![3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436545.png)

![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2436547.png)

![3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436548.png)

![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide](/img/structure/B2436550.png)

![2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2436553.png)

![methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2436554.png)